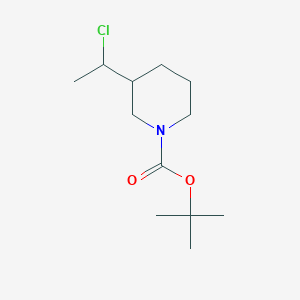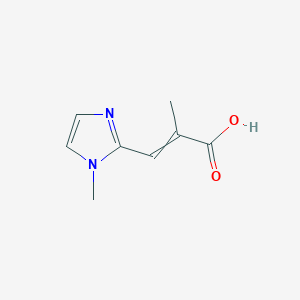
2-Methyl-3-(1-methyl-1H-imidazol-2-yl)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-(1-methyl-1H-imidazol-2-yl)prop-2-enoic acid is an organic compound that features an imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods: Industrial production methods for imidazole derivatives often involve the use of glyoxal and ammonia, which react to form the imidazole ring. The subsequent steps involve functional group modifications to introduce the desired substituents .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-3-(1-methyl-1H-imidazol-2-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of N-alkyl imidazole derivatives
Aplicaciones Científicas De Investigación
2-Methyl-3-(1-methyl-1H-imidazol-2-yl)prop-2-enoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-(1-methyl-1H-imidazol-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparación Con Compuestos Similares
Metronidazole: An imidazole derivative with antimicrobial properties.
Omeprazole: Contains an imidazole ring and is used as a proton pump inhibitor.
Thiabendazole: An imidazole derivative with antihelmintic properties
Uniqueness: 2-Methyl-3-(1-methyl-1H-imidazol-2-yl)prop-2-enoic acid is unique due to its specific structural features and the presence of the prop-2-enoic acid moiety, which imparts distinct chemical and biological properties compared to other imidazole derivatives .
Propiedades
Número CAS |
773112-47-3 |
|---|---|
Fórmula molecular |
C8H10N2O2 |
Peso molecular |
166.18 g/mol |
Nombre IUPAC |
2-methyl-3-(1-methylimidazol-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C8H10N2O2/c1-6(8(11)12)5-7-9-3-4-10(7)2/h3-5H,1-2H3,(H,11,12) |
Clave InChI |
YSBJHQWXLPFYOX-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC1=NC=CN1C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


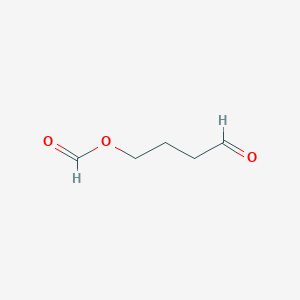
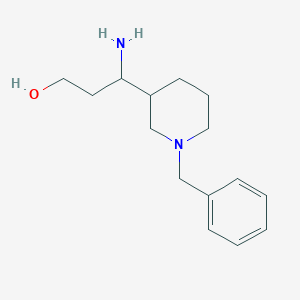
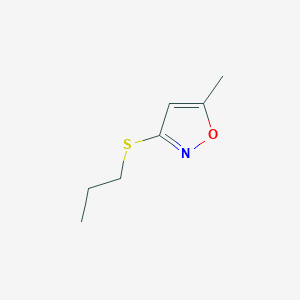
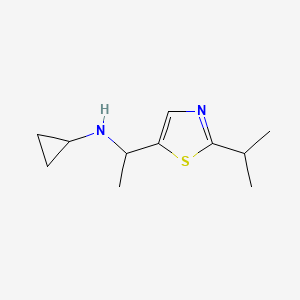
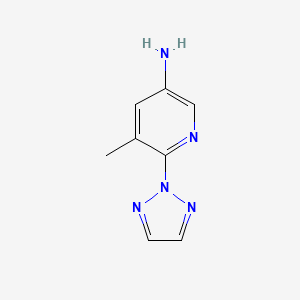
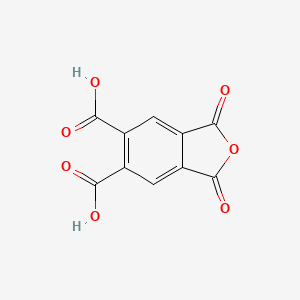
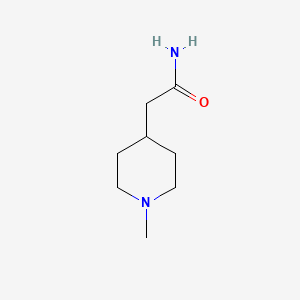
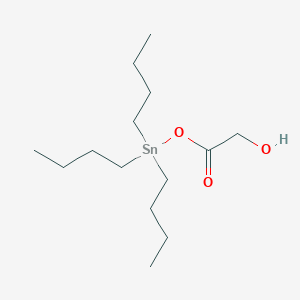
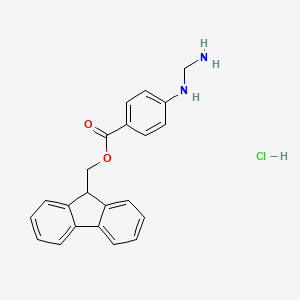
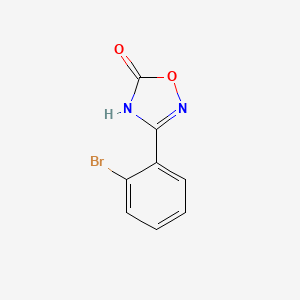
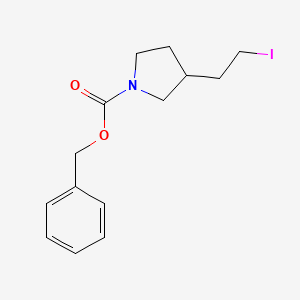
![2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13966007.png)

